![molecular formula C17H21N3O3 B10979796 N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide](/img/structure/B10979796.png)

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

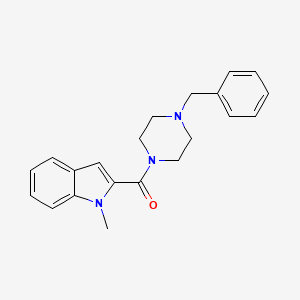

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide is a synthetic compound that features an indole moiety, a piperidine ring, and a methoxyacetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole compound.

Formation of the Methoxyacetamide Group: The final step involves the acylation of the piperidine-indole intermediate with methoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Reduced alcohol derivatives.

Substitution: Substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

Der Wirkungsmechanismus von N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Es ist bekannt, dass die Indol-Einheit mit verschiedenen biologischen Zielstrukturen interagiert, darunter Serotoninrezeptoren und Enzyme, die am Tryptophanstoffwechsel beteiligt sind. Der Piperidinring kann die Bindungsaffinität und Spezifität der Verbindung verstärken, während die Methoxyacetamidgruppe ihre pharmakokinetischen Eigenschaften beeinflussen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamid: Ähnliche Struktur, aber mit der Indolcarbonylgruppe in der 3-Position.

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-ethoxyacetamid: Ähnliche Struktur, aber mit einer Ethoxygruppe anstelle einer Methoxygruppe.

Einzigartigkeit

N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das zu unterschiedlichen biologischen Aktivitäten und Wechselwirkungen im Vergleich zu seinen Analogen führen kann. Das Vorhandensein der Methoxyacetamidgruppe kann auch ihre Löslichkeit und Stabilität beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N-[1-(1H-Indol-2-ylcarbonyl)piperidin-4-yl]-2-methoxyacetamid, das seine Synthese, Reaktionen, Anwendungen, Wirkungsmechanismus und den Vergleich mit ähnlichen Verbindungen umfasst.

Eigenschaften

Molekularformel |

C17H21N3O3 |

|---|---|

Molekulargewicht |

315.37 g/mol |

IUPAC-Name |

N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-methoxyacetamide |

InChI |

InChI=1S/C17H21N3O3/c1-23-11-16(21)18-13-6-8-20(9-7-13)17(22)15-10-12-4-2-3-5-14(12)19-15/h2-5,10,13,19H,6-9,11H2,1H3,(H,18,21) |

InChI-Schlüssel |

WFXIHCATUFPCDS-UHFFFAOYSA-N |

Kanonische SMILES |

COCC(=O)NC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(6-bromo-1H-indol-1-yl)acetyl]amino}butanoic acid](/img/structure/B10979713.png)

![3-(Tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10979718.png)

![N-cyclooctyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B10979727.png)

![3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10979745.png)

![2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979767.png)

![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10979778.png)

![2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B10979784.png)

![2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10979787.png)

![3-(4-chlorophenyl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10979801.png)

![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10979802.png)